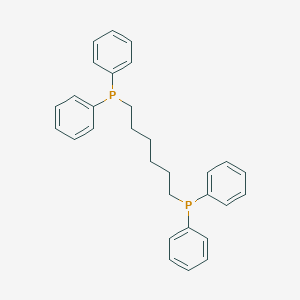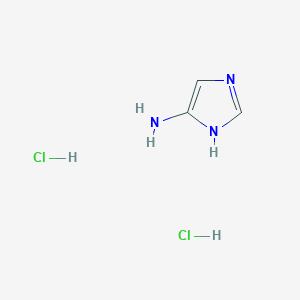
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a protein that is involved in cell signaling pathways.
Biochemical and Physiological Effects
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit cell proliferation and migration, and to reduce the expression of certain genes involved in cancer progression. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are important for regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method, which makes it accessible for researchers. However, one limitation is the lack of information on its toxicity and side effects, which needs to be further studied before its clinical use.
Direcciones Futuras
There are several future directions for the study of 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, Alzheimer's disease, and depression. Another direction is to study its toxicity and side effects in more detail, in order to determine its safety for clinical use. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its use in treating diseases.
Métodos De Síntesis
The synthesis of 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol involves several steps. The starting material is 3,4,5-trimethoxybenzaldehyde, which is reacted with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the isoquinoline ring system. Finally, the fluoro group is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Aplicaciones Científicas De Investigación
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol has been studied for its potential therapeutic applications in various diseases. For example, it has been shown to have anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
104716-88-3 |
|---|---|
Nombre del producto |
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol |
Fórmula molecular |
C19H22FNO5 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3 |
Clave InChI |
FFQYJAQAGWYVQS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
Sinónimos |
5-fluorotretoquinol 5-fluorotrimetoquinol 5-fluorotrimetoquinol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
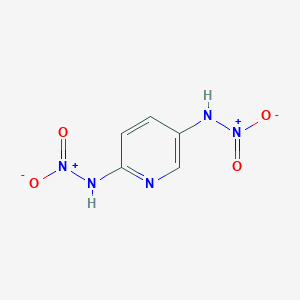
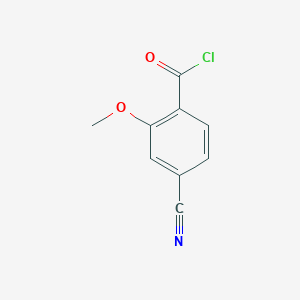
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
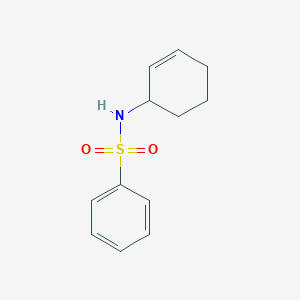


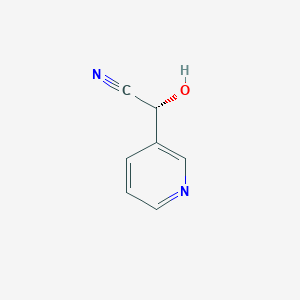
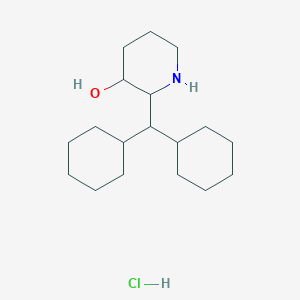
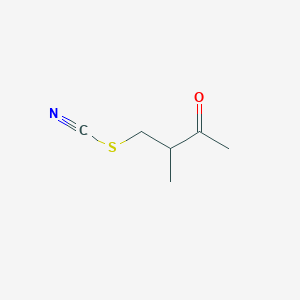

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
